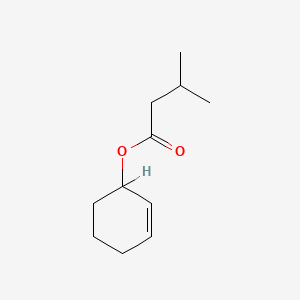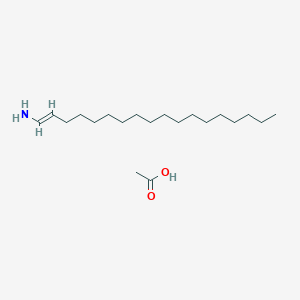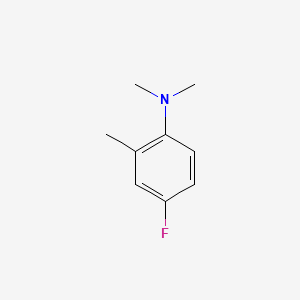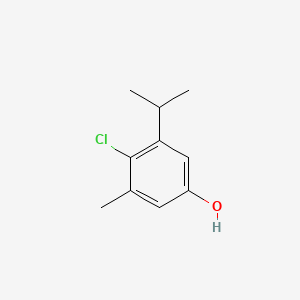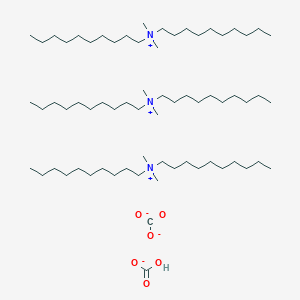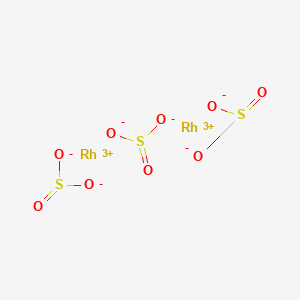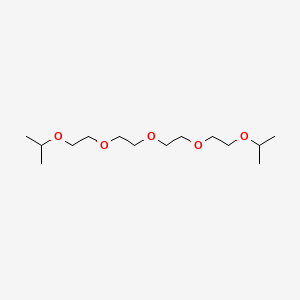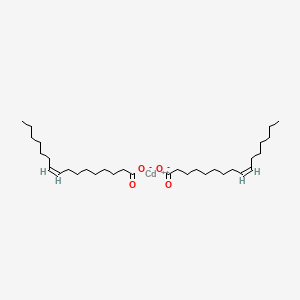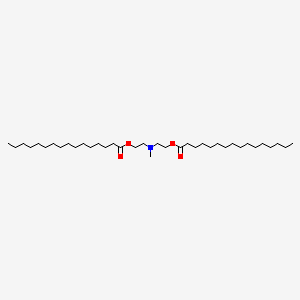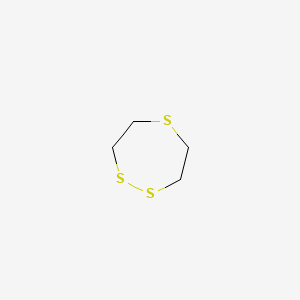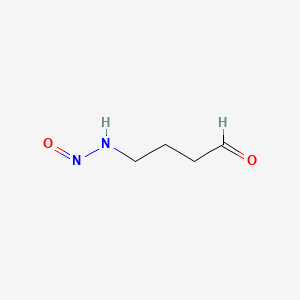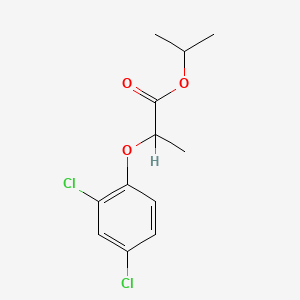
Isopropyl 2-(2,4-dichlorophenoxy)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 2-(2,4-dichlorophenoxy)propionate is an organic compound with the molecular formula C12H14Cl2O3. It is a derivative of phenoxypropionic acid and is known for its applications in various fields, including agriculture and chemical research .
Vorbereitungsmethoden
The synthesis of isopropyl 2-(2,4-dichlorophenoxy)propionate typically involves the esterification of 2-(2,4-dichlorophenoxy)propionic acid with isopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions to achieve a high yield . Industrial production methods may involve continuous flow processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Isopropyl 2-(2,4-dichlorophenoxy)propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Isopropyl 2-(2,4-dichlorophenoxy)propionate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its effects on various biological systems, including its potential as a herbicide.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the formulation of agricultural chemicals and other industrial products.
Wirkmechanismus
The mechanism of action of isopropyl 2-(2,4-dichlorophenoxy)propionate involves its interaction with specific molecular targets. In biological systems, it can act as a herbicide by disrupting the growth of plants through interference with essential biochemical pathways . The compound’s molecular targets include enzymes involved in the synthesis of amino acids and other vital compounds .
Vergleich Mit ähnlichen Verbindungen
Isopropyl 2-(2,4-dichlorophenoxy)propionate can be compared with other similar compounds, such as:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
Methyl 2-(2,4-dichlorophenoxy)propionate: Another ester derivative with comparable properties.
Ethyl 2-(2,4-dichlorophenoxy)propionate: Similar in structure but with different physical and chemical properties.
The uniqueness of this compound lies in its specific ester group, which influences its reactivity and applications .
Eigenschaften
CAS-Nummer |
61961-10-2 |
|---|---|
Molekularformel |
C12H14Cl2O3 |
Molekulargewicht |
277.14 g/mol |
IUPAC-Name |
propan-2-yl 2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C12H14Cl2O3/c1-7(2)16-12(15)8(3)17-11-5-4-9(13)6-10(11)14/h4-8H,1-3H3 |
InChI-Schlüssel |
XHHBHDZZDQFOBK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


